molecular formula C12H23N3O2 B7919030 N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7919030
M. Wt: 241.33 g/mol
InChI Key: YYQZPUKTLIRTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a piperidine-based acetamide derivative characterized by a 2-amino-acetyl substituent on the piperidine ring and an isopropyl group attached to the acetamide nitrogen. This compound is cataloged under the reference code 10-F084747 by CymitQuimica, though it has been discontinued for commercial distribution .

Properties

IUPAC Name

N-[1-(2-aminoacetyl)piperidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-9(2)15(10(3)16)11-5-4-6-14(8-11)12(17)7-13/h9,11H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQZPUKTLIRTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino-acetyl Group: The amino-acetyl group is introduced through acylation reactions using reagents such as acetic anhydride or acetyl chloride.

    Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or acetamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Bioactivity: The hydroxyimino group in (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide may confer chelation properties, unlike the amino group in the target compound .

Positional Isomers

Variations in the piperidine substituent position significantly impact molecular geometry and interactions:

Compound Name Piperidine Position Functional Group Position Implications References
This compound 3-yl Acetamide at N1 Steric hindrance at 3-yl position
N-((1-(2-Aminoacetyl)piperidin-2-yl)methyl)-N-isopropylacetamide 2-ylmethyl Acetamide at C2 Increased flexibility due to methylene spacer
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-methyl-acetamide 3-yl Ethyl-amino substituent Reduced steric bulk compared to acetyl

Key Observations :

  • 3-yl vs. 2-yl Position : The 3-yl configuration in the target compound may restrict rotational freedom compared to 2-yl derivatives .

Stereochemical Variants

Stereochemistry at chiral centers influences pharmacological profiles:

Compound Name Configuration Key Features References
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide R-configuration Discontinued; potential enantioselectivity
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide S-configuration Molecular weight: 227.35 g/mol

Key Observations :

  • Enantiomer-Specific Activity : While explicit data are lacking, enantiomeric differences (R vs. S) often lead to divergent binding kinetics and metabolic stability in drug candidates .

Key Observations :

  • Method Optimization : Method B’s higher yield (72%) suggests superior efficiency for similar acetamide derivatives .
  • Target Compound Synthesis: No explicit data are available, but piperidine functionalization typically involves nucleophilic substitution or reductive amination .

Biological Activity

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic compound belonging to the class of piperidine derivatives. Its unique structure, characterized by a piperidine ring and an acetamide group, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₂₃N₃O₂
  • Molecular Weight : 241.34 g/mol
  • CAS Number : 1353945-90-0

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. Preliminary studies indicate that it may function as an orexin type 2 receptor agonist, which plays a crucial role in regulating arousal, appetite, and wakefulness. This modulation suggests potential therapeutic applications in treating sleep disorders and obesity-related conditions .

1. Neurological Effects

Research has shown that this compound may exhibit neuroprotective properties. Its interaction with orexin receptors could influence neuropeptide signaling pathways, potentially benefiting conditions such as narcolepsy and obesity .

2. Anticancer Properties

Studies suggest that this compound may also possess anticancer activity. The ability to modulate receptor activity could lead to the inhibition of tumor growth or metastasis in certain cancer types. Further research is needed to elucidate the specific pathways involved.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Amino-acetyl Group : Acylation reactions using reagents like acetic anhydride or acetyl chloride are employed.
  • Attachment of the Isopropyl Group : Alkylation reactions using isopropyl halides under basic conditions are utilized to introduce the isopropyl group .

Case Studies and Research Findings

StudyFindings
Study on Orexin Receptor Agonism Demonstrated that this compound effectively activates orexin type 2 receptors, influencing appetite regulation.
Anticancer Activity Evaluation Preliminary data indicate potential efficacy in inhibiting tumor growth in vitro; further studies are required for validation .
Neuroprotective Effects Investigated for its role in neuroprotection, particularly in models of sleep disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.